
Clobétasone
Vue d'ensemble
Description
La clobétasone est un corticostéroïde utilisé principalement en dermatologie et en ophtalmologie. Il est efficace pour traiter l’inflammation cutanée associée à des affections telles que l’eczéma, le psoriasis et diverses formes de dermatite. La this compound est également utilisée en ophtalmologie pour traiter la sécheresse oculaire dans le syndrome de Sjögren .
Applications De Recherche Scientifique
Dermatological Applications
1.1 Treatment of Eczema and Dermatitis
Clobetasone butyrate is primarily indicated for the treatment of eczema and dermatitis. Clinical studies have demonstrated its effectiveness in reducing symptoms such as itchiness and erythema. A notable study showed that clobetasone butyrate 0.05% cream was significantly more effective than hydrocortisone 1% in treating eczema lesions, with a higher rate of improvement noted among patients .
1.2 Comparative Efficacy
In a comparative study involving children with eczema, clobetasone butyrate was found to outperform hydrocortisone in reducing total symptom scores over three weeks, with 63% of patients preferring clobetasone . Additionally, clobetasone butyrate demonstrated a favorable safety profile, with minimal systemic absorption and negligible effects on the hypothalamic-pituitary-adrenal axis .
Treatment of Psoriasis
Clobetasone butyrate has also been evaluated for its efficacy in treating psoriasis. In trials, patients treated with clobetasone showed significant improvements compared to those receiving other treatments like flurandrenolone . The compound's ability to reduce inflammation and promote healing makes it a valuable option for managing this chronic condition.
Pediatric Use
The safety and efficacy of clobetasone butyrate in pediatric populations have been well-documented. A study involving children with phimosis demonstrated an 82% cure rate after the first course of treatment using 0.05% clobetasone propionate cream, indicating its effectiveness in non-dermatological applications as well .
Ophthalmological Applications
Clobetasone butyrate is also utilized in ophthalmology, particularly in the management of dry eyes associated with Sjögren's Syndrome. The 0.1% formulation has shown safety and effectiveness in alleviating symptoms related to this condition .
Safety Profile
The safety profile of clobetasone butyrate is robust, with studies indicating minimal adverse effects even after prolonged use. It has been shown that systemic absorption is low, which helps maintain normal plasma cortisol levels during treatment . Furthermore, no significant skin thinning was observed compared to other topical corticosteroids .
Case Studies and Clinical Trials
Mécanisme D'action
La clobétasone exerce ses effets en se liant aux récepteurs cytoplasmiques dans les cellules dermiques et intradermiques. Cette liaison induit la production de protéines inhibitrices, conduisant à une diminution de l’activité des prostaglandines, des kinines, de l’histamine, des enzymes liposomales et d’autres médiateurs endogènes de l’inflammation. Cela se traduit par une réduction de l’inflammation et un soulagement des symptômes associés à des affections comme l’eczéma et le psoriasis .
Composés Similaires :
Propionate de clobétasol : Un autre corticostéroïde puissant utilisé pour des affections dermatologiques similaires.
Bétamethasone : Un corticostéroïde ayant des propriétés anti-inflammatoires similaires.
Hydrocortisone : Un corticostéroïde moins puissant utilisé pour les affections inflammatoires plus légères.
Comparaison : La this compound est unique en ce qu’elle supprime de manière minimale l’axe hypothalamo-hypophyso-surrénalien par rapport à d’autres corticostéroïdes comme le propionate de clobétasol. Cela en fait un choix privilégié pour une utilisation à long terme chez certains patients. De plus, la formulation spécifique de la this compound pour une utilisation ophtalmique la distingue des autres corticostéroïdes .
Analyse Biochimique
Biochemical Properties
Clobetasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic receptors in dermal and intradermal cells, leading to the induction of inhibitory proteins. This interaction results in decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . These interactions help reduce inflammation and immune responses in the affected areas.
Cellular Effects
Clobetasone affects various types of cells and cellular processes. It influences cell function by inhibiting the migration of macrophages and leukocytes into inflamed areas, thereby reducing erythema, edema, and pruritus . Clobetasone also affects cell signaling pathways by decreasing the production of cytokines by lymphocytes, monocytes, mast cells, and eosinophils . Additionally, it impacts gene expression by inducing the production of inhibitory proteins that modulate inflammatory responses .
Molecular Mechanism
At the molecular level, Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which in turn decrease the activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . Clobetasone also inhibits the metabolism of arachidonic acid, further reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clobetasone change over time. Studies have shown that Clobetasone butyrate has minimal suppression of the hypothalamic-pituitary-adrenal axis, even under conditions that predispose to maximal percutaneous absorption . Long-term use of Clobetasone can lead to skin thinning and other adverse effects, but these are generally less severe compared to other corticosteroids .
Dosage Effects in Animal Models
The effects of Clobetasone vary with different dosages in animal models. At low doses, Clobetasone butyrate has been shown to be effective in reducing inflammation with minimal systemic effects . At high doses, it can cause adverse effects such as skin thinning and adrenal gland suppression . The threshold for these effects varies depending on the specific animal model and the conditions of the study.
Metabolic Pathways
Clobetasone is metabolized primarily in the liver, similar to other corticosteroids . Once absorbed through the skin, it undergoes various metabolic processes that convert it into inactive metabolites. These metabolites are then excreted in the urine . The metabolic pathways involved in the breakdown of Clobetasone include hydroxylation and conjugation reactions .
Transport and Distribution
Clobetasone is transported and distributed within cells and tissues through various mechanisms. It binds to cytoplasmic receptors and is transported to the nucleus, where it exerts its effects on gene expression . Clobetasone is also distributed to various tissues, including the skin and eyes, where it accumulates and provides localized anti-inflammatory effects .
Subcellular Localization
Clobetasone is localized primarily in the cytoplasm and nucleus of dermal and intradermal cells . It binds to cytoplasmic receptors and is transported to the nucleus, where it influences gene expression and modulates inflammatory responses . The subcellular localization of Clobetasone is crucial for its activity and function, as it allows the compound to interact with specific target molecules within the cell .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de la clobétasone implique plusieurs étapes, à partir d’un précurseur stéroïdien approprié. Les étapes clés incluent l’halogénation, l’hydroxylation et les réactions d’estérification. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des procédés discontinus ou continus. Le processus est conçu pour garantir une qualité constante et la conformité aux normes réglementaires. Des techniques de purification avancées telles que la cristallisation et la chromatographie sont employées pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La clobétasone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.
Substitution : Les atomes d’halogène dans la this compound peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme l’iodure de sodium dans l’acétone peuvent faciliter les réactions de substitution halogène.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshalogénés .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des corticostéroïdes.
Biologie : Investigated for its effects on cellular processes and inflammation pathways.
Médecine : Extensively used in clinical research for treating inflammatory skin and eye conditions.
Industrie : Employé dans la formulation de produits pharmaceutiques pour une utilisation topique et ophtalmique
Comparaison Avec Des Composés Similaires
Clobetasol propionate: Another potent corticosteroid used for similar dermatological conditions.
Betamethasone: A corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Comparison: Clobetasone is unique in its minimal suppression of the hypothalamic-pituitary-adrenal axis compared to other corticosteroids like clobetasol propionate. This makes it a preferred choice for long-term use in certain patients. Additionally, clobetasone’s specific formulation for ophthalmic use sets it apart from other corticosteroids .
Activité Biologique
Clobetasone, particularly in its butyrate form, is a synthetic corticosteroid widely used for its anti-inflammatory properties in dermatological conditions. It is primarily employed topically to treat various skin disorders, including eczema and psoriasis. This article delves into the biological activity of clobetasone, focusing on its pharmacodynamics, clinical efficacy, safety profile, and comparative studies with other corticosteroids.
Clobetasone exerts its effects by binding to glucocorticoid receptors in target cells, leading to the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. This dual action results in:
- Decreased Prostaglandin Production : By inhibiting enzymes involved in prostaglandin synthesis, clobetasone reduces inflammation and pain.
- Inhibition of Leukocyte Migration : It prevents the infiltration of immune cells into inflamed tissues, thereby reducing erythema and edema.
- Regulation of Gene Expression : Clobetasone modulates the expression of various genes involved in inflammatory responses, leading to a decrease in the overall inflammatory process .
Potency and Efficacy
Clobetasone butyrate has been shown to possess a favorable potency profile compared to other topical corticosteroids. In clinical studies:
- Vasoconstriction Tests : Clobetasone demonstrated superior vasoconstriction compared to hydrocortisone 1% and fluocortolone 0.2%, indicating effective local anti-inflammatory activity .
- Clinical Efficacy : In a study involving patients with eczema, clobetasone butyrate 0.05% ointment was significantly more effective than hydrocortisone in reducing symptoms .
Comparative Studies
A meta-analysis comparing clobetasol (a related compound) with dexamethasone for treating oral graft-versus-host disease (GVHD) showed that clobetasol resulted in a significantly greater reduction in oral lesions and symptom scores . This highlights the effectiveness of clobetasone derivatives in managing chronic inflammatory conditions.
Dermatological Conditions
Clobetasone is primarily indicated for:
- Eczema
- Psoriasis
- Contact Dermatitis
In clinical trials, patients treated with clobetasone exhibited significant improvements in skin condition scores compared to those receiving placebo or less potent corticosteroids .
Case Studies
- Efficacy in Eczema : A clinical trial involving 40 patients treated with clobetasone butyrate showed excellent clinical responses in 45% of cases, with good tolerability reported across all participants .
- Oral Lichen Planus : A systematic review indicated that clobetasol propionate (similar pharmacologically) significantly improved clinical resolution rates and symptom relief compared to other treatments .
Safety Profile
Clobetasone is generally well-tolerated. Clinical studies have indicated minimal systemic absorption when applied topically, resulting in a low incidence of side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression .
Adverse Effects
- Local Reactions : While local reactions such as burning or itching can occur, they are typically mild.
- Systemic Effects : Long-term use may lead to systemic effects; however, studies show that clobetasone has a lower risk compared to more potent corticosteroids .
Summary Table of Key Findings
Propriétés
IUPAC Name |
(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFVOHLGBURIG-OZCCCYNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023875 | |
Record name | Clobetasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Topically applied clobeyasone are thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation. Topical corticosteroids inhibit the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability, resulting in decreased erythema, edema and pruritus. | |
Record name | Clobetasone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54063-32-0 | |
Record name | Clobetasone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobetasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobetasone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Clobetasone Butyrate and what is its mechanism of action?
A1: Clobetasone Butyrate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , ] Like other glucocorticoids, it exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene transcription, ultimately leading to the suppression of inflammatory mediators and immune responses. []
Q2: Does Clobetasone Butyrate penetrate into the eye after topical application?
A3: Yes, research using radioimmunoassay techniques demonstrated that Clobetasone Butyrate effectively penetrates various rabbit eye tissues following topical administration. [] The drug's concentration varied across different eye tissues, showing a correlation with the distance from the cornea to the vitreous humor. []
Q3: What is the systemic absorption of topically applied Clobetasone Butyrate?
A4: Clobetasone Butyrate exhibits limited systemic absorption after topical application. [, ] Studies in rabbits have shown that while detectable levels can be found in the untreated eye, suggesting some degree of systemic resorption, the overall systemic exposure is low. [] Furthermore, clinical studies have shown minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, indicating limited systemic effects. [, , ]
Q4: How is Clobetasone Butyrate metabolized?
A6: While specific details on the metabolic pathways of Clobetasone Butyrate are limited in the provided research, it's important to note that glucocorticoids, in general, are primarily metabolized in the liver. [] Further research is needed to fully elucidate the metabolic fate of Clobetasone Butyrate.
Q5: What skin conditions can Clobetasone Butyrate be used to treat?
A7: Clobetasone Butyrate has been clinically evaluated for its effectiveness in treating various inflammatory skin conditions, including atopic eczema, psoriasis, and seborrheic dermatitis. [, , ] It has also demonstrated efficacy in treating phimosis, a condition affecting the foreskin in young boys. []
Q6: Can Clobetasone Butyrate be used in the treatment of ocular conditions?
A9: Yes, Clobetasone Butyrate has been formulated into eye drops for the treatment of various ocular inflammations. [, , ] It has been clinically evaluated for its efficacy in treating conditions like anterior uveitis, allergic conjunctivitis, and episcleritis. [, , ]
Q7: What is the impact of Clobetasone Butyrate on intraocular pressure (IOP)?
A11: A key advantage of Clobetasone Butyrate eye drops is their minimal effect on IOP compared to other corticosteroids like betamethasone phosphate and dexamethasone. [, , , ] This makes it a preferred option for treating ocular inflammation in patients susceptible to steroid-induced glaucoma.
Q8: Are there any reported cases of allergic contact dermatitis to Clobetasone Butyrate?
A13: Yes, while uncommon, there have been documented cases of allergic contact dermatitis attributed to Clobetasone Butyrate. [, ] Therefore, patients exhibiting signs of allergy or irritation after using Clobetasone Butyrate should discontinue use and seek immediate medical attention.
Q9: What formulations of Clobetasone Butyrate are available?
A14: Clobetasone Butyrate is available in various formulations, including creams, ointments, and eye drops. [, , , ] The choice of formulation depends on the specific condition being treated and the patient's individual needs.
Q10: Does the emollient base of Clobetasone Butyrate cream contribute to its therapeutic effect?
A15: Research suggests that the emollient base of Clobetasone Butyrate cream, due to its moisturizing properties, can contribute to its therapeutic effects, particularly in conditions like eczema. [] One study showed that Clobetasone Butyrate cream had better healing and moisturizing properties compared to hydrocortisone cream, partly attributed to its emollient base. []
Q11: Has the polymorphism of Clobetasone Butyrate been investigated?
A16: Yes, research indicates that Clobetasone Butyrate exhibits polymorphism, meaning it can exist in different crystal forms. [] The commercially available form, Form I, has been found to be the most thermodynamically stable form at room temperature. [] A methanol solvate, a pseudopolymorphic form, has also been identified. []
Q12: How does the structure of Clobetasone Butyrate differ from other corticosteroids, and how do these differences affect its properties?
A18: The structural differences, particularly at the C17 and C21 positions, influence its pharmacological profile, including potency, duration of action, and tendency to cause side effects. [, , , ] For example, while Clobetasone Butyrate exhibits potent topical anti-inflammatory activity, its unique structure also contributes to a lower potential for systemic absorption and side effects compared to some other topical corticosteroids. [, , , ]
Q13: What analytical methods are used to quantify Clobetasone Butyrate in pharmaceutical formulations?
A19: High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of Clobetasone Butyrate in pharmaceutical formulations. [, , ] This technique allows for the separation and quantification of the drug from other components in the formulation, ensuring accurate dosage and quality control.
Q14: What is the importance of analytical method validation for Clobetasone Butyrate analysis?
A20: Validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of Clobetasone Butyrate quantification. [, , ] This involves demonstrating that the chosen method is specific, sensitive, linear, accurate, and precise within a defined range, ensuring the quality and safety of pharmaceutical products containing Clobetasone Butyrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.